

4-oxopiperidine-1-carboxamide structural analogs and their potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

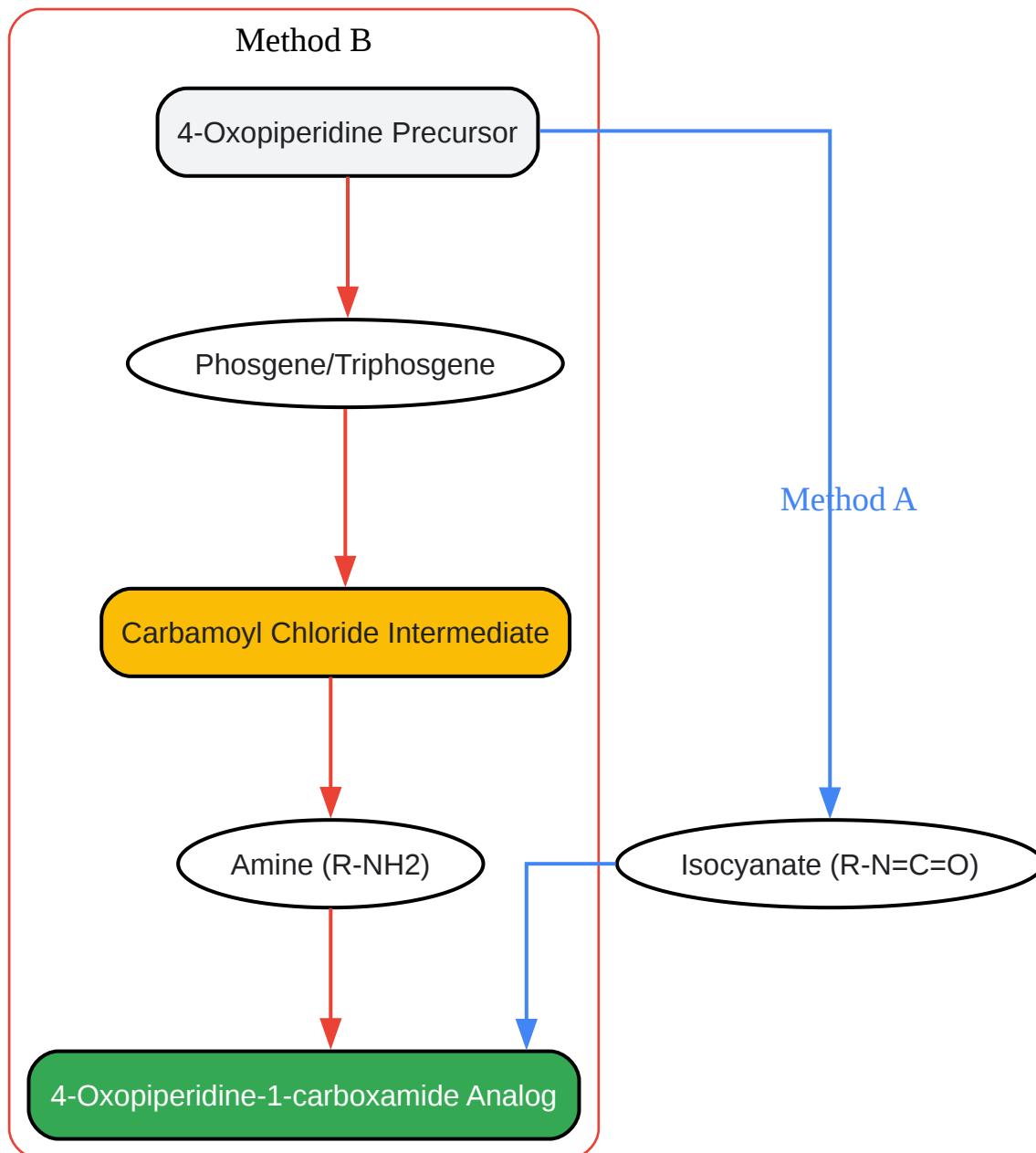
Compound Name: 4-Oxopiperidine-1-carboxamide

Cat. No.: B108025

[Get Quote](#)

An In-Depth Technical Guide to **4-Oxopiperidine-1-Carboxamide** Structural Analogs and Their Therapeutic Potential

Introduction


The **4-oxopiperidine-1-carboxamide** scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its inherent structural features, including a rigid piperidone ring and a modifiable carboxamide group, allow for the precise spatial orientation of various substituents to optimize interactions with biological targets. This adaptability has led to the discovery of analogs with a wide spectrum of pharmacological activities, ranging from anticancer and antiviral to central nervous system (CNS) modulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of **4-oxopiperidine-1-carboxamide** structural analogs for researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of **4-oxopiperidine-1-carboxamide** analogs is typically achieved through straightforward and efficient chemical reactions. The most common approaches involve the derivatization of the piperidine nitrogen.

A primary method involves the direct condensation of a 4-oxopiperidine precursor with a suitable isocyanate. Alternatively, the piperidine can first be reacted with an activating agent like phosgene or triphosgene to form a reactive carbamoyl chloride intermediate, which is then

coupled with a desired amine. These methods offer flexibility in introducing a wide array of substituents on the carboxamide nitrogen, enabling extensive structure-activity relationship (SAR) studies.^[1]

[Click to download full resolution via product page](#)

General synthetic routes for **4-oxopiperidine-1-carboxamide** analogs.

Therapeutic Potential and Biological Activities

Structural modifications to the **4-oxopiperidine-1-carboxamide** core have yielded compounds with significant potential in various therapeutic areas.

Anticancer Activity

A notable class of analogs, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as potent antiproliferative agents.^[1] These compounds act as tubulin inhibitors, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death in cancer cells.^[1] Structure-activity relationship (SAR) optimization has produced derivatives with sub-micromolar potency against prostate cancer cell lines like DU-145.^[1] The presence of a mono-substituted aromatic or heteroaromatic ring on the carboxamide moiety was found to be crucial for this activity.^[1]

Antiviral Activity

Certain piperidine-4-carboxamide analogs have demonstrated broad-spectrum antiviral properties. The compound NCGC2955 and its analog 153 have shown inhibitory activity against several human coronaviruses, including α -coronavirus NL63, β -coronavirus OC43, and variants of SARS-CoV-2.^[2] These compounds exhibit low micromolar efficacy and a favorable selectivity index, making them promising candidates for further development as broad-spectrum antiviral agents.^[2]

Antimalarial Activity

A series of piperidine carboxamides has been identified with potent and selective activity against the erythrocytic stages of *Plasmodium falciparum*, the parasite responsible for malaria.^[3] These compounds target the β 5 active site of the *P. falciparum* proteasome (Pf20S β 5).^[3] Cryo-electron microscopy revealed that these inhibitors bind to a previously untargeted, non-covalent site distal from the catalytic threonine, which accounts for their high species selectivity compared to the human proteasome.^[3] Optimized analogs show oral efficacy in mouse models of human malaria and a low propensity for resistance development.^[3]

Enzyme Inhibition

The scaffold is also a template for potent enzyme inhibitors. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized as effective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.

[4] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a key strategy in cancer therapy.[4] Several analogs exhibit inhibitory activity at low nanomolar concentrations and show selectivity for tumor-related isoforms over cytosolic ones.[4]

Central Nervous System (CNS) Activity

Analogs based on a 4-(2-aminoethyl)piperidine-1-carboxamide core have been developed as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor implicated in modulating dopaminergic and serotonergic systems, making it a target for treating psychotic disorders like schizophrenia.[5] Lead compounds from this series have demonstrated a dose-dependent reduction in hyperlocomotion in animal models of dopamine hyperactivity.[5]

Quantitative Data Summary

The biological activities of various **4-oxopiperidine-1-carboxamide** analogs are summarized below.

Table 1: Anticancer and Tubulin Inhibitory Activity

Compound	Modification	Antiproliferative GI ₅₀ (μM) vs. DU- 145 Cells[1]	Tubulin Polymerization IC ₅₀ (μM)[1]
2	Hit Compound	3.0 ± 0.1	3.0 ± 0.1
8g	p-Fluorophenyl Carboxamide	0.84 ± 0.05	Not Reported
8o	p-Fluorophenyl Carboxamide	0.58 ± 0.07	Not Reported
11b	N-Benzyl Carboxamide	0.96 ± 0.09	Not Reported
11d	N-Benzyl Carboxamide	0.55 ± 0.04	Not Reported

| 12a | Optimized Analog | 0.12 ± 0.01 | 1.1 ± 0.1 |

Table 2: Antimalarial Activity

Compound	P. falciparum 3D7 EC ₅₀ (µM)[3]	P. falciparum Dd2 EC ₅₀ (µM)[3]	Human Microsome Clearance (µL/min/mg)[3]
SW042 (S-enantiomer)	0.19 ± 0.03	0.14 ± 0.01	10

| SW584 | 0.0070 ± 0.0036 (EC₉₀) | 0.0062 ± 0.0030 (EC₉₀) | 1.1 |

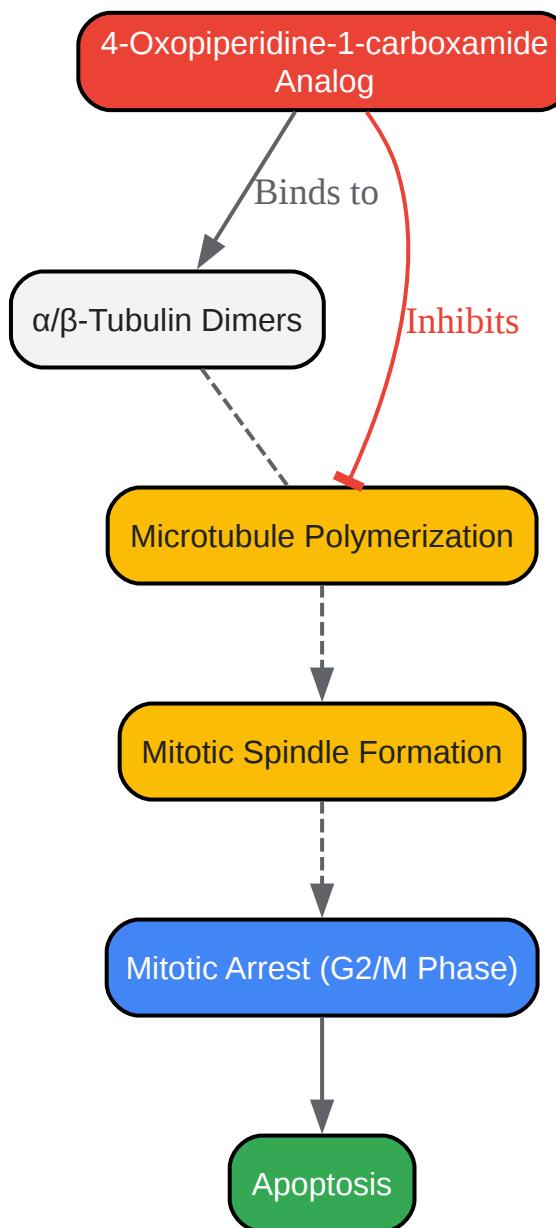
Table 3: Antiviral Activity against Coronaviruses

Compound	Virus	Cell Line	EC ₅₀ (µM)[2]	CC ₅₀ (µM)[2]
NCGC2955	NL63	Vero	2.5 ± 0.15	>300
NCGC2955	OC43	HFF	1.5 ± 0.01	>300
Analog 153	SARS-CoV-2 (Alpha)	Vero E6	0.8 ± 0.05	>300

| Analog 153 | SARS-CoV-2 (Delta) | Vero E6 | 0.6 ± 0.03 | >300 |

Table 4: Carbonic Anhydrase Inhibition

Compound	hCA I K _i (nM) [4]	hCA II K _i (nM) [4]	hCA IX K _i (nM) [4]	hCA XII K _i (nM) [4]
Acetazolamide (Standard)	250	12.1	25.4	5.7
11	108.4	8.8	38.5	4.6
15	125.7	10.3	44.2	3.6
6	15.4	1.2	0.9	10.8

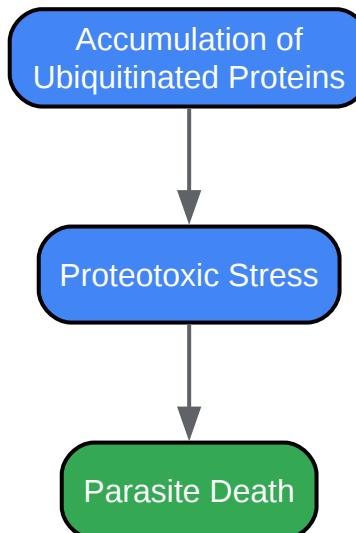

| 16 | 12.3 | 1.0 | 0.8 | 9.7 |

Signaling Pathways and Mechanism of Action

The diverse therapeutic effects of these analogs stem from their ability to modulate specific cellular signaling pathways.

Tubulin Polymerization Inhibition

Anticancer analogs interfere with the formation of the mitotic spindle by binding to tubulin, the primary component of microtubules. This inhibition of tubulin polymerization disrupts the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis.



[Click to download full resolution via product page](#)

Mechanism of action for tubulin-inhibiting anticancer analogs.

Proteasome Inhibition

In *P. falciparum*, the ubiquitin-proteasome system is essential for degrading damaged proteins and regulating the cell cycle. Antimalarial piperidine carboxamides selectively inhibit the chymotrypsin-like activity of the Pf20S β 5 subunit, leading to an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and parasite death.

[Click to download full resolution via product page](#)

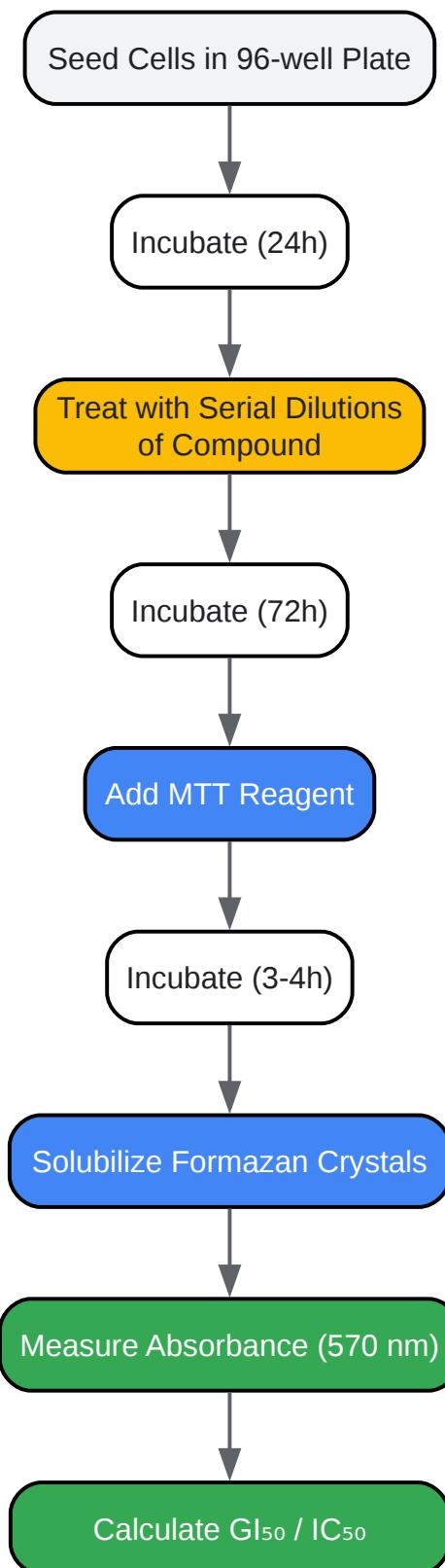
Mechanism of antimalarial activity via proteasome inhibition.

Experimental Protocols

Standardized and robust experimental protocols are critical for the evaluation and comparison of novel chemical entities.

Protocol 1: General Synthesis of N-Aryl-4-oxopiperidine-1-carboxamides

This protocol describes a common method for synthesizing analogs via an isocyanate intermediate.


- Preparation of Isocyanate: To a solution of the desired aryl amine in a suitable solvent (e.g., dichloromethane), add triphosgene at 0°C. Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
- Coupling Reaction: To a solution of 4-oxopiperidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine.
- Final Step: Add the previously prepared isocyanate solution to the 4-oxopiperidine solution. Stir the reaction mixture at room temperature for several hours. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[\[1\]](#)

Protocol 2: In Vitro Antiproliferative (MTT) Assay

This cell-based assay is used to determine the cytotoxic or growth-inhibitory effects of compounds.

- Cell Seeding: Seed cancer cells (e.g., DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI_{50} (concentration that causes 50% growth inhibition) or IC_{50} (concentration that causes 50% inhibition of viability) by plotting the viability data against the compound concentration and fitting to a dose-response curve.[\[2\]](#)

[Click to download full resolution via product page](#)

Workflow for a standard in vitro MTT antiproliferative assay.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rodents to determine key parameters like clearance and bioavailability.

- **Animal Dosing:** Administer the compound to a cohort of animals (e.g., mice or rats) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[6][7]
- **Blood Sampling:** Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Process the blood to obtain plasma.[8]
- **Sample Analysis:** Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- **Data Analysis:** Plot the plasma concentration versus time data. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
 - C_{max} : Maximum plasma concentration.
 - T_{max} : Time to reach C_{max} .
 - AUC: Area under the concentration-time curve.
 - $t_{1/2}$: Elimination half-life.
 - CL: Clearance.
 - V_d : Volume of distribution.
 - F%: Oral bioavailability (calculated by comparing AUC from oral and IV administration).[6]

Conclusion and Future Directions

The **4-oxopiperidine-1-carboxamide** scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic tractability and the ability to modulate its properties through targeted substitutions have led to the identification of potent

and selective inhibitors and modulators for a diverse range of biological targets. Analogs have demonstrated significant potential as anticancer, antiviral, and antimalarial agents, as well as modulators of CNS targets.

Future research should focus on leveraging computational and structural biology insights to guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel substitutions on the piperidone ring, in addition to the carboxamide moiety, could unlock interactions with new biological targets. Furthermore, the development of multi-target ligands based on this scaffold could lead to innovative therapies with enhanced efficacy and reduced potential for drug resistance.^[9] The continued exploration of this versatile chemical space holds immense promise for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1,4'-Bipiperidine)-4'-carboxamide | 39633-82-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [4-oxopiperidine-1-carboxamide structural analogs and their potential]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108025#4-oxopiperidine-1-carboxamide-structural-analogs-and-their-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com